1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

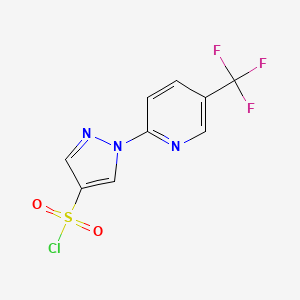

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride . This nomenclature precisely describes the structural arrangement of the molecule, indicating the presence of a pyrazole ring system substituted at the 1-position with a 5-(trifluoromethyl)pyridin-2-yl group and bearing a sulfonyl chloride functional group at the 4-position of the pyrazole ring.

The structural representation can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl . This linear notation provides a complete description of the molecular connectivity and can be used for database searches and computational chemistry applications.

The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H . This standardized representation includes information about the molecular connectivity and hydrogen atom distribution. The corresponding International Chemical Identifier Key is ZACLAYCACGRQPN-UHFFFAOYSA-N , which serves as a unique identifier for database storage and retrieval systems.

The molecular structure consists of a central pyrazole ring linked through its nitrogen at position 1 to a pyridine ring that bears a trifluoromethyl substituent at the 5-position. The pyrazole ring carries a sulfonyl chloride group at position 4, creating a molecule with distinct electrophilic and nucleophilic reactive sites. The trifluoromethyl group contributes significant electron-withdrawing character to the overall molecular system, influencing both the electronic properties and reactivity patterns of the compound.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The primary Chemical Abstracts Service registry number for this compound is 1006441-36-6 . This unique numerical identifier ensures unambiguous identification of the compound in chemical databases and literature searches. The Chemical Abstracts Service registry system provides the most widely accepted method for cataloging chemical substances in scientific and commercial applications.

The compound is known by several alternative systematic and common names that reflect different aspects of its chemical structure and nomenclature conventions. These alternative designations include 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride , which represents a slightly different formatting of the systematic name. Another commonly encountered variation is 1H-Pyrazole-4-sulfonyl chloride, 1-[5-(trifluoromethyl)-2-pyridinyl]- , which follows Chemical Abstracts Service indexing conventions.

Additional alternative names documented in chemical databases include 1-5-trifluoromethyl pyridin-2-yl-1h-pyrazole-4-sulfonyl chloride and 1-5-trifluoromethyl-2-pyridinyl-1h-pyrazole-4-sulfonoyl chloride . These variations demonstrate the flexibility in chemical nomenclature while maintaining structural accuracy. The compound may also be referenced as trifluoromethylpyridinylpyrazolesulfonoylchloride in abbreviated forms, though such condensed naming conventions are less commonly used in formal scientific literature.

The Molecular Design Limited number assigned to this compound is MFCD08689729 , which serves as an additional unique identifier within the MDL chemical database system. This identifier is particularly useful for chemical inventory management and computational chemistry applications that utilize MDL file formats for molecular structure representation.

| Identifier Type | Value | Source |

|---|---|---|

| Primary CAS Number | 1006441-36-6 | |

| MDL Number | MFCD08689729 | |

| InChI Key | ZACLAYCACGRQPN-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula for this compound is C9H5ClF3N3O2S . This formula indicates the presence of nine carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the complex heterocyclic nature of the compound, incorporating multiple heteroatoms that contribute to its unique chemical and physical properties.

The molecular weight of this compound has been calculated as 311.67 grams per mole . More precise calculations yield a molecular weight of 311.663 grams per mole , demonstrating the high degree of accuracy achievable in modern molecular weight determinations. These values are consistent across multiple authoritative chemical databases and represent the sum of the atomic weights of all constituent atoms in the molecule.

The molecular weight distribution among the various atomic components provides insight into the compound's composition. The carbon framework contributes approximately 34.6% of the total molecular weight, while the heteroatoms collectively account for the remaining 65.4%. The three fluorine atoms contribute significantly to the molecular weight, representing approximately 18.3% of the total mass. The sulfur atom, central to the sulfonyl chloride functionality, accounts for approximately 10.3% of the molecular weight.

The molecular formula can be analyzed in terms of its degree of unsaturation, which equals six, indicating the presence of six degrees of unsaturation distributed among the pyridine ring (four degrees), the pyrazole ring (three degrees), and the sulfonyl group (one degree). This high degree of unsaturation reflects the aromatic character of the heterocyclic rings and the multiple bond character of the sulfonyl functionality.

| Molecular Parameter | Value | Percentage of Total Mass |

|---|---|---|

| Total Molecular Weight | 311.67 g/mol | 100.0% |

| Carbon Content (C9) | 108.09 g/mol | 34.7% |

| Hydrogen Content (H5) | 5.04 g/mol | 1.6% |

| Nitrogen Content (N3) | 42.03 g/mol | 13.5% |

| Oxygen Content (O2) | 32.00 g/mol | 10.3% |

| Fluorine Content (F3) | 57.00 g/mol | 18.3% |

| Sulfur Content (S1) | 32.07 g/mol | 10.3% |

| Chlorine Content (Cl1) | 35.45 g/mol | 11.4% |

The elemental analysis reveals the significant contribution of halogen atoms to the overall molecular composition, with fluorine and chlorine together representing nearly 30% of the total molecular weight. This high halogen content influences both the physical properties and chemical reactivity of the compound, contributing to its utility as a synthetic intermediate in organic chemistry applications.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLAYCACGRQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594764 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006441-36-6 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

Construction of the Pyrazole Core:

The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The introduction of substituents on the pyrazole ring can be achieved through selective functionalization or by using substituted precursors.Introduction of the 5-(Trifluoromethyl)pyridin-2-yl Group:

The pyridine ring bearing the trifluoromethyl substituent is introduced either by cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic substitution reactions involving halogenated pyridines and pyrazole derivatives.Installation of the Sulfonyl Chloride Group:

The sulfonyl chloride moiety is introduced by sulfonation of the pyrazole ring followed by chlorination, often using reagents such as chlorosulfonic acid or sulfuryl chloride.

Detailed Synthetic Routes

Synthesis of 5-(Trifluoromethyl)pyridin-2-yl Substituted Pyrazole

A common approach involves the Suzuki cross-coupling reaction between a halogenated pyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine) and a pyrazole boronic acid or ester derivative. This method provides regioselective formation of the C–C bond linking the pyrazole and pyridine rings.

Alternatively, nucleophilic substitution reactions can be employed where a pyrazole anion attacks a halogenated trifluoromethylpyridine, forming the C–N bond at the 1-position of pyrazole.

Introduction of the Sulfonyl Chloride Group

The pyrazole intermediate bearing the 5-(trifluoromethyl)pyridin-2-yl substituent is subjected to sulfonation using chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride group at the 4-position of the pyrazole ring.

This step requires careful control of reaction conditions (temperature, time) to avoid over-chlorination or decomposition.

The sulfonyl chloride group is highly reactive and can be isolated as a stable intermediate for further derivatization.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, reflux | Standard pyrazole synthesis |

| Pyridine substitution | Suzuki coupling: Pd catalyst, base, solvent, heat | Use of 2-bromo-5-(trifluoromethyl)pyridine |

| Sulfonyl chloride installation | Chlorosulfonic acid or sulfuryl chloride, low temp | Controlled addition to avoid side reactions |

Research Findings and Mechanistic Insights

Recent studies have demonstrated that the regioselectivity of the pyrazole substitution is governed by the electrophilicity of the pyridine ring and the nature of the trifluoromethyl group, which influences the electronic environment.

The sulfonyl chloride group is introduced via electrophilic sulfonation, followed by chlorination, which proceeds through a sulfonic acid intermediate.

The trifluoromethyl group enhances the stability of the pyridine ring during these transformations, allowing for milder reaction conditions and higher yields.

Purification is typically achieved by column chromatography, and the final compound is characterized by NMR (1H, 19F), HRMS, and melting point analysis to confirm structure and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-bromo-5-(trifluoromethyl)pyridine, pyrazole precursors |

| Key reagents | Pd catalyst (e.g., Pd(PPh3)4), chlorosulfonic acid, sulfuryl chloride |

| Solvents | DMF, THF, EtOAc |

| Reaction temperature | 20–80 °C (depending on step) |

| Reaction time | 12–24 hours |

| Purification method | Silica gel column chromatography |

| Characterization techniques | NMR (1H, 19F), HRMS, melting point |

| Typical yield | Moderate to high (50–85%) |

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution:

- The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

-

Oxidation and Reduction:

- The trifluoromethyl group can participate in oxidation reactions, while the pyrazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

-

Nucleophilic Substitution:

- Reagents: Amines, alcohols, thiols.

- Conditions: Mild to moderate temperatures, often in the presence of a base like triethylamine.

-

Oxidation:

- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Conditions: Controlled temperatures to prevent over-oxidation.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C9H5ClF3N3O2S

- Molecular Weight : 311.67 g/mol

- CAS Number : 1006441-36-6

The unique trifluoromethyl group and the pyrazole ring contribute to its chemical reactivity and biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. For instance, certain pyrazole derivatives have shown superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds related to 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds suggest potent activity, with some derivatives exhibiting selectivity towards cancer cells over normal cells .

Synthesis of Novel Compounds

The sulfonyl chloride functional group in this compound allows for further derivatization, enabling the synthesis of a wide range of novel compounds with diverse biological activities. This versatility is crucial for developing new therapeutic agents targeting various diseases .

Case Study 1: Anti-inflammatory Activity

A study published in MDPI assessed a series of pyrazole derivatives, including those based on the structure of this compound. The results indicated that these compounds exhibited significant inhibition of COX enzymes, with some showing selectivity indices much higher than traditional NSAIDs. For instance, one derivative demonstrated an IC50 value of 0.01 μM against COX-2, indicating its potential as a selective anti-inflammatory agent .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of pyrazole-based compounds found that certain derivatives could inhibit cell proliferation in pancreatic cancer cell lines with IC50 values around 30 μM. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily determined by its functional groups:

Sulfonyl Chloride Group:

Trifluoromethyl Group:

Pyrazole Ring:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Sulfonyl Chlorides with Varied Pyridine Substituents

(a) 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1247076-12-5)

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 257.70 g/mol

- Key Differences: Replaces the trifluoromethyl group with a methyl group on the pyridine ring. This compound is lighter (MW 257.70 vs. 311.67) and may exhibit lower reactivity in fluorophilic environments .

(b) 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1250017-62-9)

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 257.70 g/mol

- Key Differences: Features a methyl group on the pyrazole ring instead of the pyridine. Both this and the above compound share identical formulas but differ in substitution patterns, highlighting the importance of regiochemistry in reactivity .

Pyrimidine-Based Analog: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl Chloride

- Molecular Formula : C₈H₅ClF₃N₄O₂S

- Molecular Weight : ~337.66 g/mol (calculated)

- Key Differences : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms). The additional nitrogen increases polarity and hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors. However, the higher molecular weight (~337 vs. 311.67) may reduce bioavailability .

Chlorinated Pyridine Derivatives

(a) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride (CAS 1156603-00-7)

- Molecular Formula : C₉H₄Cl₂F₃N₃O₂S

- Molecular Weight : 346.11 g/mol

- Key Differences: Incorporates an additional chlorine atom on the pyridine ring. The higher molecular weight (346.11 vs. 311.67) and chlorine content may raise toxicity concerns .

(b) 1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1334148-26-3)

- Molecular Formula : C₁₀H₈Cl₂N₂O₃S

- Molecular Weight : 319.21 g/mol

- Key Differences : Replaces the pyridine ring with a substituted phenyl group (chloro and methoxy). The methoxy group is electron-donating, which may reduce sulfonyl chloride reactivity compared to the electron-deficient pyridine in the target compound. This phenyl derivative is heavier (319.21 vs. 311.67) and could exhibit different solubility profiles .

Alkyl-Substituted Pyrazole Sulfonyl Chlorides

1-(2-Fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 303150-56-3)

- Key Differences : Features a fluoroethyl and isopropoxymethyl group instead of aromatic rings. These substituents increase lipophilicity and may improve membrane permeability. However, the absence of aromatic systems reduces π-π stacking interactions, limiting use in applications requiring planar binding motifs .

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Chemical Formula : C9H5ClF3N3O2S

- Molecular Weight : 293.66 g/mol

- IUPAC Name : this compound

- CAS Number : 18526157

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of the trifluoromethyl group is crucial for enhancing the biological activity of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those containing trifluoromethyl groups. The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

In vitro studies indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. For instance, a study demonstrated that the incorporation of the trifluoromethyl moiety significantly increased the potency against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

This compound demonstrated significant selectivity for COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various pyrazole derivatives showed that those with trifluoromethyl substitutions had improved efficacy against resistant bacterial strains, suggesting their utility in treating infections caused by multidrug-resistant organisms .

- Anti-inflammatory Research : In vivo studies in animal models demonstrated that compounds similar to this compound exhibited significant reductions in inflammation markers and pain response, supporting their development as analgesics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves functionalization of the pyrazole core followed by sulfonation. For example, thionyl chloride (SOCl₂) is commonly used to convert pyrazole-sulfonic acids to sulfonyl chlorides via reflux (8–12 hours, 70–80°C). Key parameters include stoichiometric control of SOCl₂, inert atmosphere to prevent hydrolysis, and purification via vacuum distillation or recrystallization . Purity (>95%) is confirmed by HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the pyridine and pyrazole rings; the trifluoromethyl (CF₃) group shows distinct ¹⁹F NMR signals at ~-60 ppm .

- X-ray crystallography : Resolves molecular geometry, including bond angles and sulfonyl chloride conformation. For example, Acta Crystallographica reports similar sulfonyl-containing heterocycles with mean C–C bond lengths of 0.004 Å and R-factor = 0.050 .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₆ClF₃N₃O₂S; theoretical ~318.6 g/mol) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The CF₃ group enhances electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. For instance, in amidation, the sulfonamide formation proceeds at room temperature in dichloromethane with triethylamine as a base. Kinetic studies show a 2.5-fold rate increase compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies minimize hydrolysis of the sulfonyl chloride group during storage or reaction?

- Methodological Answer :

- Storage : Anhydrous conditions (e.g., molecular sieves) at -20°C in sealed amber vials .

- Reaction Solvents : Use aprotic solvents (e.g., THF, DMF) and avoid aqueous workup until final quenching.

- Stabilizers : Additives like catalytic DMAP (dimethylaminopyridine) reduce premature hydrolysis during coupling reactions .

Q. How can computational chemistry (DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the sulfonyl chloride’s LUMO is localized on the sulfur atom, favoring nucleophilic attack at this site. Studies on analogous pyrazole sulfonates show >90% regioselective sulfonamide formation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Low melting point (36–39°C for similar pyrazole sulfonyl chlorides ) and hygroscopicity complicate crystallization. Strategies include:

- Slow evaporation in hexane/ethyl acetate mixtures at 4°C.

- Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice stability .

Q. How does the compound’s stability vary under acidic vs. basic aqueous conditions?

- Methodological Answer :

- Acidic (pH < 3) : Rapid hydrolysis to sulfonic acid (t₁/₂ ≈ 30 min at 25°C).

- Basic (pH > 10) : Degradation via nucleophilic displacement of chloride (e.g., OH⁻ attack), forming sulfonate salts. Stability assays using LC-MS are recommended for real-time monitoring .

Q. What role does this compound play in the synthesis of bioactive molecules (e.g., kinase inhibitors or antifungals)?

- Methodological Answer : It serves as a key intermediate for sulfonamide-containing drugs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.